1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride
Description
1,4-Dioxaspiro[4.4]nonane-7-carbonyl chloride is a spirocyclic acyl chloride derivative characterized by a bicyclic structure comprising a dioxolane ring fused to a cyclopentane moiety. For instance, 1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid (CAS 911793-49-2, MW 172.18, C₈H₁₂O₄) serves as its precursor, with conversion to the acyl chloride likely achieved via thionyl chloride (SOCl₂) treatment, a method documented in the synthesis of analogous spiro compounds . The compound’s reactivity as an acyl chloride makes it a valuable intermediate in pharmaceuticals and specialty chemicals, enabling nucleophilic substitutions (e.g., esterifications, amide formations) .
Properties
Molecular Formula |
C8H11ClO3 |
|---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]nonane-8-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO3/c9-7(10)6-1-2-8(5-6)11-3-4-12-8/h6H,1-5H2 |
InChI Key |
PAMGBOVFSYZJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C(=O)Cl)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.4]nonane+SOCl2→1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.4]nonane-7-carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol.
Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products
1,4-Dioxaspiro[4.4]nonane-7-carboxylic acid: Formed through hydrolysis.
1,4-Dioxaspiro[4.4]nonane-7-alcohol: Formed through reduction.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride involves its reactivity with various nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The spiro structure provides unique steric and electronic properties that influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Findings :
- Reactivity Hierarchy : Acyl chloride > Aldehyde > Carboxylic acid > Ester > Nitrile. The carbonyl chloride’s electrophilic carbon enables rapid reactions with nucleophiles (e.g., amines, alcohols), contrasting with esters’ slower hydrolysis .
- Synthetic Utility : Thionyl chloride-mediated conversion of carboxylic acids to acyl chlorides is a critical step in derivatizing spiro compounds for drug candidates, as seen in patent syntheses .
Physical Properties and Stability
- Stability : Acyl chlorides are typically moisture-sensitive, requiring anhydrous handling, whereas esters (e.g., ethyl ester) and nitriles exhibit greater stability under ambient conditions .
Biological Activity
1,4-Dioxaspiro[4.4]nonane-7-carbonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.62 g/mol. Its structure features a spirocyclic arrangement that includes two oxygen atoms and a carbonyl chloride group, which may influence its interaction with biological targets.
Biological Activities
1. Anti-inflammatory Activity
Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. The structural characteristics allow it to interact with inflammatory pathways, potentially modulating the activity of pro-inflammatory enzymes or cytokines.
2. Antimicrobial Properties
Research has suggested that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. Its mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic processes.
3. Interaction with Biomolecules
The compound's ability to bind with specific biomolecules is crucial for its biological activity. Studies suggest that it can influence enzyme activity and cellular signaling pathways, which could lead to various therapeutic effects .
Research Findings and Case Studies
A review of current literature reveals several significant findings regarding the biological activity of this compound:
- Mechanism of Action : The interaction of the compound with enzymes or receptors is believed to be mediated by its spirocyclic structure, which allows for unique binding properties that can influence biochemical pathways .
- Synthesis Methods : Various synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels. Techniques such as continuous flow reactors and advanced purification methods are employed in industrial settings to optimize yield.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action | Applications |
|---|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition, Cellular signaling modulation | Drug development |
| 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid | Antimicrobial | Membrane disruption | Antibiotic development |
| Similar spirocyclic compounds | Varies | Varies | Varies |
Future Directions
The ongoing research into this compound highlights its potential as a therapeutic agent in various medical applications. Further studies are necessary to elucidate its full range of biological activities and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
